molecular formula C16H13ClFNO2 B5675382 (4S)-3-(2-chloro-4-fluorobenzyl)-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-(2-chloro-4-fluorobenzyl)-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B5675382
M. Wt: 305.73 g/mol
InChI Key: UBBIZSQJCYRAML-OAHLLOKOSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves the cyclization of amino alcohols with appropriate reactants. Tang and Verkade synthesized enantiomers of oxazolidinones demonstrating their use as synthons in asymmetric synthesis, leading to strongly fluorescent compounds through reactions with benzoyl chloride in the presence of bases (Jiansheng Tang, J. Verkade, 1996). Lucarini and Tomasini synthesized oligomers from similar structures, showing the versatility of these compounds in forming ordered structures (S. Lucarini, C. Tomasini, 2001).

Molecular Structure Analysis

The molecular structures of oxazolidinone derivatives, including variations in conformation and intermolecular interactions, have been analyzed through crystal structures. Hattab et al. explored the structures of substituted oxazaphospholidinones, which are closely related, noting the significance of non-covalent interactions in their crystal packings (Z. Hattab et al., 2010).

Chemical Reactions and Properties

Oxazolidinones engage in various chemical reactions, contributing to their value in synthetic chemistry. They are utilized in asymmetric synthesis and can undergo transformations that lead to the formation of fluorinated compounds, as seen in the work by Herbert et al. (B. Herbert, I. Kim, K. Kirk, 2001). Mäding et al. described the synthesis of nonpeptide CCR1 antagonists utilizing oxazolidinone structures, indicating their use in more complex chemical syntheses (P. Mäding et al., 2006).

properties

IUPAC Name

(4S)-3-[(2-chloro-4-fluorophenyl)methyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c17-14-8-13(18)7-6-12(14)9-19-15(10-21-16(19)20)11-4-2-1-3-5-11/h1-8,15H,9-10H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBIZSQJCYRAML-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-(2-chloro-4-fluorobenzyl)-4-phenyl-1,3-oxazolidin-2-one

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